Ebio2

Electrophysiology Potassium Channel Activation KCNQ2 Pharmacology

Ebio2 is a potent and subtype-selective activator of the voltage-gated potassium channel KCNQ2 (Kv7.2). It directly opens the channel, leading to an increase in outward potassium currents and a hyperpolarizing shift in the voltage-dependence of activation.

Molecular Formula C17H19F2N3O2
Molecular Weight 335.35 g/mol
Cat. No. B15589116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbio2
Molecular FormulaC17H19F2N3O2
Molecular Weight335.35 g/mol
Structural Identifiers
InChIInChI=1S/C17H19F2N3O2/c1-5-9-22-14-11(7-6-8-12(14)24-16(18)19)15(21-22)20-13(23)10-17(2,3)4/h1,6-8,16H,9-10H2,2-4H3,(H,20,21,23)
InChIKeyGKEXCIJSZUBAKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ebio2: A Potent and Subtype-Selective KCNQ2 (Kv7.2) Potassium Channel Activator for Neurological Research


Ebio2 is a potent and subtype-selective activator of the voltage-gated potassium channel KCNQ2 (Kv7.2). It directly opens the channel, leading to an increase in outward potassium currents and a hyperpolarizing shift in the voltage-dependence of activation . The compound has a molecular formula of C17H19F2N3O2 and a molar mass of 335.35 g/mol . Its biological activity and mechanism of action have been characterized through electrophysiology and structural biology studies, including a cryo-EM structure of the human KCNQ2-CaM-Ebio2 complex [1]. Ebio2 belongs to a unique chemical scaffold from which both activators (Ebio2) and inhibitors (Ebio3) of KCNQ2 have been developed, offering distinct research tools for investigating KCNQ channel function [2].

Why Ebio2 Cannot Be Substituted with Other KCNQ2 Activators Like Ebio1, ML213, or Retigabine


While several small molecules have been identified as KCNQ2 activators, they exhibit profound differences in potency, subtype selectivity, and mechanistic activation parameters. For example, the commonly used activator retigabine is a pan-KCNQ activator with micromolar potency and off-target effects on other KCNQ subtypes [1]. In contrast, Ebio2 demonstrates low nanomolar potency and over 100-fold selectivity for KCNQ2 over other KCNQ channels . Even compared to the structurally related Ebio1, Ebio2 is over 100 times more potent . These substantial quantitative differences mean that substituting Ebio2 with another activator would require significantly higher concentrations, potentially introducing off-target effects and confounding experimental results. Therefore, for research applications demanding potent and highly selective activation of KCNQ2, Ebio2 is not interchangeable with other available KCNQ modulators.

Ebio2 Quantitative Differentiation: Head-to-Head Evidence for Scientific Selection


Ebio2 Exhibits Sub-Nanomolar Potency, Outperforming Ebio1, ML213, and Retigabine by Orders of Magnitude

In a direct potency comparison, Ebio2 activates KCNQ2 channels with an EC50 of 1.9 nM, which is over 100 times more potent than the related compound Ebio1 (EC50 = 247.3 nM) . Ebio2 is also >100-fold more potent than ML213 (EC50 = 230 nM) and over 1,000-fold more potent than the clinical KCNQ activator retigabine (EC50 = 2.5 ± 0.6 µM, ~2,500 nM) [1]. This extreme difference in potency means that Ebio2 achieves robust channel activation at concentrations where these other activators would be inactive.

Electrophysiology Potassium Channel Activation KCNQ2 Pharmacology

Ebio2 Demonstrates Over 100-Fold Subtype Selectivity for KCNQ2 Compared to Pan-Activators Like Retigabine

Ebio2 exhibits over 100-fold selectivity for the KCNQ2 (Kv7.2) channel compared to all other KCNQ channels tested . This is in stark contrast to the clinical activator retigabine, which activates KCNQ2, KCNQ3, KCNQ4, and KCNQ5 with varying but generally lower selectivity (EC50 values ranging from 0.6 µM to 5.2 µM across subtypes) [1]. The high subtype-selectivity of Ebio2 ensures that observed biological effects can be confidently attributed to KCNQ2 activation, minimizing confounding contributions from other KCNQ family members.

Potassium Channel Subtype Selectivity KCNQ Pharmacology Off-Target Effects

Ebio2 Produces a 7.4-Fold Enhancement of KCNQ2 Current, Enabling Robust Functional Assays

At a concentration of 10 nM, Ebio2 enhances KCNQ2 channel currents by an average factor of 7.4 ± 0.3 . This level of enhancement provides a strong signal-to-noise ratio in functional assays. In comparison, the related compound Ebio1 requires a much higher concentration of 10 µM (10,000 nM) to achieve a similar functional effect, dramatically shifting the half-maximal activation voltage (V1/2) by 34.32 ± 2.00 mV . The ability of Ebio2 to produce such a pronounced effect at nanomolar concentrations is a key advantage.

Electrophysiology Potassium Current Enhancement KCNQ2 Activation

Ebio2 Elicits a Distinct Hyperpolarizing Shift in Activation Voltage (V1/2) of 32.7 mV, Unique from Other Activators

Ebio2 (10 nM) significantly shifts the half-maximal activation voltage (V1/2) of KCNQ2 channels to more hyperpolarized potentials by 32.7 ± 1.2 mV, from -15.2 ± 1.6 mV to -47.8 ± 1.6 mV . This shift is indicative of a potent stabilizing effect on the channel's open state. While other activators like Ebio1 also shift V1/2, the magnitude of the shift at a given concentration is different. For instance, Ebio1 at 10 µM (a concentration 1,000-fold higher) produces a V1/2 shift of 34.32 ± 2.00 mV . The magnitude of the V1/2 shift is a direct measure of an activator's ability to facilitate channel opening, and Ebio2 achieves a near-maximal shift at a remarkably low concentration.

Electrophysiology Voltage-Dependence KCNQ2 Gating

Optimal Research Applications for Ebio2 Driven by Its High Potency and Selectivity


High-Throughput Screening (HTS) for KCNQ2 Modulators

The exceptional potency of Ebio2 (EC50 = 1.9 nM) and its ability to enhance current by 7.4-fold at just 10 nM make it an ideal positive control and reference compound for developing and validating high-throughput screening assays for new KCNQ2 modulators . Its large functional window at low concentrations minimizes compound consumption and ensures a robust assay signal, which are critical parameters for successful HTS campaigns.

Target Validation Studies for KCNQ2 in Pain and Epilepsy

The high subtype-selectivity (>100-fold) of Ebio2 for KCNQ2 allows researchers to specifically probe the role of this channel in disease models without confounding activation of other KCNQ channels . This is a significant advantage over pan-activators like retigabine, which activate multiple KCNQ subtypes and can produce complex, mixed phenotypes [1]. Ebio2 can be used to definitively link a specific biological effect to KCNQ2 activation.

Structural Biology and Biophysical Studies of KCNQ2 Gating

Ebio2's profound effect on channel activation, including a 32.7 mV hyperpolarizing shift in V1/2 , makes it a valuable tool for trapping the KCNQ2 channel in an activated conformation. This has already been leveraged to solve the cryo-EM structure of the KCNQ2-CaM-Ebio2 complex [2], providing unprecedented insight into the structural basis of channel activation. Researchers can continue to use Ebio2 in similar structural and biophysical studies to understand the gating mechanism of this important ion channel family.

Electrophysiology Experiments in Neuronal Cultures

In cultured neurons or brain slices, the low nanomolar potency of Ebio2 (EC50 = 1.9 nM) is a major advantage. It allows for robust KCNQ2 activation at concentrations that are unlikely to cause off-target effects or toxicity, which is a common concern with micromolar-range activators like retigabine [1]. This enables cleaner, more interpretable electrophysiology recordings to study the role of M-currents in regulating neuronal excitability.

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